molecular formula C23H19N3O7 B15078554 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate

Cat. No.: B15078554
M. Wt: 449.4 g/mol
InChI Key: AWGKDYNWTXJBHP-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE involves multiple steps, including the reaction of 2-nitrophenol with acetic anhydride to form 2-nitrophenyl acetate, followed by the reaction with hydrazine to form the carbohydrazide derivative. This intermediate is then reacted with 4-methoxybenzoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions.

Chemical Reactions Analysis

4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE involves the inhibition of deubiquitinase enzymes. These enzymes play a crucial role in the regulation of protein degradation and are involved in the life cycle of various viruses. By inhibiting these enzymes, the compound can disrupt viral replication and reduce the severity of infections .

Comparison with Similar Compounds

Similar compounds to 4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE include:

These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C23H19N3O7

Molecular Weight

449.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H19N3O7/c1-31-18-12-8-17(9-13-18)23(28)33-19-10-6-16(7-11-19)14-24-25-22(27)15-32-21-5-3-2-4-20(21)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+

InChI Key

AWGKDYNWTXJBHP-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.